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Compound of Interest

Compound Name: trans-2-Undecen-1-ol
CAS No.: 37617-03-1
Cat. No.: B1580871
Get Quote
. J

Executive Technical Summary

trans-2-Undecen-1-ol (CAS: 75039-84-8) is a primary allylic fatty alcohol characterized by an
11-carbon chain and E-stereochemistry at the C2 position. Widely utilized in pheromone
research and fragrance synthesis, its efficacy and reactivity are strictly governed by its isomeric

purity.

This guide provides a definitive spectroscopic profile for trans-2-Undecen-1-ol. Unlike generic
databases, we focus here on the stereospecific markers that distinguish the bioactive trans (E)
isomer from the cis (Z) impurity. The protocols below are designed to serve as a self-validating
system for researchers requiring absolute structural confirmation.
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Chemical Identity Data

IUPAC Name (2E)-Undec-2-en-1-ol

Molecular Formula

Molecular Weight 170.29 g/mol
CAS (Specific) 75039-84-8 (trans isomer)
CAS (Generic) 37617-03-1

Key Quality Attribute Coupling Constant > 15 Hz

Structural Elucidation Strategy

To ensure high-fidelity characterization, a multi-modal approach is required. Mass Spectrometry
(MS) confirms the carbon backbone, while Infrared (IR) Spectroscopy identifies functional
groups. However, Nuclear Magnetic Resonance (NMR) is the sole definitive method for
confirming the trans stereochemistry.
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Figure 1: Analytical workflow prioritizing stereochemical verification via NMR coupling
constants.

Spectroscopic Profiling
Nuclear Magnetic Resonance ( H NMR)
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The proton NMR spectrum provides the "“fingerprint” for the trans alkene. The critical diagnostic
is the coupling constant (

) between the vinyl protons at C2 and C3.

e Solvent:

o Reference: TMS (

0.00)
Coupling (
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Expert Insight: The splitting pattern of the C2 and C3 protons is complex due to coupling with

neighboring methylene groups. However, the large coupling constant (
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Hz) between C2-H and C3-H is the definitive proof of the trans (E) configuration. A cis (2)
isomer would display a

value of approximately 10-11 Hz.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the presence of the alcohol group and the specific substitution
pattern of the alkene.

Wavenumber (

Vibration Mode Diagnostic Significance

)
3300 - 3400 O-H Stretch (Broad) Confirms Alcohol functionality.
3005 - 3020 =C-H Stretch Unsaturated C-H bond.
2920, 2850 C-H Stretch (Sym/Asym) Long aliphatic chain (Undecyl).
1670 C=C Stretch (Weak) Internal alkene.

Specific for trans-disubstituted
965 - 975 =C-H Bend (Out-of-plane)

alkenes.

Expert Insight: The band at 970

Is the critical "Go/No-Go" signal for the trans isomer. If this peak is absent or shifted
significantly to ~700

(characteristic of cis), the stereochemistry is incorrect.

Mass Spectrometry (EI-MS)

The mass spectrum of long-chain alcohols often shows a weak molecular ion (

). The fragmentation is dominated by dehydration and hydrocarbon chain cleavage.

« lonization: Electron Impact (70 eV)

e Molecular lon (
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): m/z 170 (Weak/Trace)

Fragmentation Pathway Logic:
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Figure 2: Primary fragmentation pathways observed in EI-MS for trans-2-Undecen-1-ol.
Key Fragments:
e m/z 152: Loss of water (

). Often the highest mass peak visible.
e m/z 57, 71, 85: Alkyl chain fragments.
e m/z 31:

(Characteristic of primary alcohols, though often low intensity in long chains).

Experimental Protocol: Purity Verification

Objective: To verify the identity and stereochemical purity of a synthesized or purchased lot of
trans-2-Undecen-1-ol.
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Reagents:
o Deuterated Chloroform (

) with 0.03% TMS.

e Analytical grade Dichloromethane (for dilution).
Step-by-Step Methodology:
e Sample Preparation (NMR):

o Dissolve 10-15 mg of the analyte in 0.6 mL of

o Ensure the solution is clear; filter through a cotton plug if particulate matter is visible to
prevent line broadening.

e Acquisition:
o Perform

H NMR (minimum 300 MHz, recommended 500 MHz for clear resolution of the vinyl
region).

o Set relaxation delay (

) to 1.0 second.

o Acquire 16-32 scans.

o Data Processing & Analysis:
o Phase and baseline correct the spectrum.
o Calibrate the TMS peak to 0.00 ppm.

o Zoom into the 5.5 - 6.0 ppm region.
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o Measure the coupling constant (

) between the two multiplet signals.

o Pass Criteria:

must be
Hz.

o Fail Criteria: Presence of satellite multiplets with
Hz indicates cis contamination.
e GC-MS Confirmation (Optional):
o Column: DB-Wax or equivalent polar column (separates isomers better than non-polar).
o Temp Program: 60°C (2 min)
220°C at 10°C/min.

o Verify single peak purity >98%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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